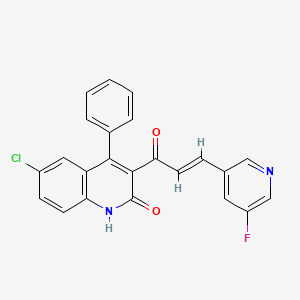

SBI-0640756

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Inhibe específicamente eIF4G1 , un componente clave del complejo de factor de iniciación de la traducción eucariota eIF4F .

- El complejo eIF4F desempeña un papel crucial en la síntesis de proteínas al facilitar el reclutamiento de ribosomas al ARNm.

- This compound ha mostrado promesas en la investigación del cáncer, particularmente en el tratamiento del melanoma.

SBI-0640756: es un compuesto de molécula pequeña con la estructura química: C₂₃H₁₄ClFN₂O₂ .

Mecanismo De Acción

Objetivos Moleculares: SBI-0640756 se dirige específicamente a , interrumpiendo su interacción con otros componentes de eIF4F.

Vías Involucradas: Al inhibir eIF4F, deteriora la iniciación de la traducción dependiente de la tapa, afectando la síntesis de proteínas.

Safety and Hazards

Direcciones Futuras

SBI-0640756 has shown promise in preclinical studies for its antitumor effects in various cancers . It has been found to inhibit the growth of NRAS, BRAF, and NF1-mutant melanomas in vitro and delayed the onset and reduced the incidence of Nras/Ink4a melanomas in vivo . Furthermore, combining this compound and a BRAF inhibitor attenuated the formation of BRAF inhibitor-resistant human tumors . These findings provide a rationale for further evaluation of its antitumor effects in other cancers .

Análisis Bioquímico

Biochemical Properties

SBI-0640756 plays a crucial role in biochemical reactions by inhibiting eIF4G1, a key component of the eIF4F complex. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This compound interacts with several biomolecules, including eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, this compound prevents the association of eIF4E with eIF4G1, thereby disrupting the formation of the eIF4F complex .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits the growth of BRAF-resistant and BRAF-independent melanomas by disrupting the eIF4F complex. Additionally, this compound suppresses AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation. This compound also affects gene expression by inducing DNA damage and altering cell-cycle regulatory factors .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of eIF4G1, which disrupts the eIF4F complex assembly. This disruption prevents the initiation of cap-dependent translation, leading to reduced protein synthesis. This compound also suppresses AKT and NF-κB signaling pathways, further inhibiting cell growth and survival. The compound’s ability to induce DNA damage and alter cell-cycle regulatory factors contributes to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on eIF4G1 over extended periods. Long-term studies have shown that this compound can delay tumor onset and reduce tumor incidence in genetic models. Additionally, the compound’s effects on cellular function, such as DNA damage and cell-cycle regulation, persist over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delays tumor onset and reduces tumor incidence. Higher doses may lead to toxic or adverse effects. For instance, a dosage of 0.5 mg/kg administered intraperitoneally delays tumor onset, while a dosage of 1 mg/kg administered twice per week in combination with a BRAF inhibitor potently suppresses tumor growth without resuming tumor growth in immunodeficient mice .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, the compound disrupts the eIF4F complex, leading to reduced protein synthesis. This inhibition also affects metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s water solubility facilitates its distribution within the cellular environment. Additionally, this compound’s ability to disrupt the eIF4F complex affects its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with eIF4G1 to disrupt the eIF4F complex. This localization is crucial for the compound’s activity and function, as it allows this compound to effectively inhibit cap-dependent translation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its inhibitory effects .

Métodos De Preparación

Rutas Sintéticas: Las rutas sintéticas detalladas para SBI-0640756 no están ampliamente disponibles en la literatura.

Condiciones de Reacción: Las condiciones de reacción específicas para su síntesis siguen siendo propietarias.

Producción Industrial: La información sobre los métodos de producción industrial a gran escala es limitada.

Análisis De Reacciones Químicas

Reacciones: SBI-0640756 no sufre transformaciones químicas extensas en la literatura.

Reactivos Comunes:

Productos Mayores: Los productos principales formados durante su síntesis no se han reportado explícitamente.

Aplicaciones Científicas De Investigación

Investigación del Cáncer: SBI-0640756 ha sido estudiado extensamente en modelos de melanoma.

Otros Campos: Si bien la investigación del melanoma domina, todavía están surgiendo más aplicaciones.

Comparación Con Compuestos Similares

Unicidad: La singularidad de SBI-0640756 radica en su objetivo específico de eIF4G1.

Compuestos Similares: Desafortunadamente, las comparaciones detalladas con compuestos similares son escasas.

Propiedades

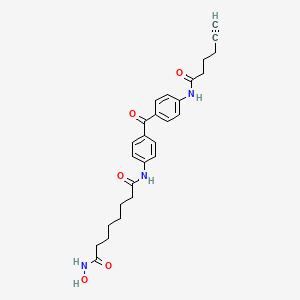

IUPAC Name |

6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWGPQZBDQVQRC-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)